molecular formula C7H7ClN2O B010115 3-Amino-4-chlorobenzamide CAS No. 19694-10-1

3-Amino-4-chlorobenzamide

Cat. No. B010115
CAS RN: 19694-10-1
M. Wt: 170.59 g/mol
InChI Key: QHMDKGRWJVOUFU-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzamide is a chemical compound with potential interest in various fields of chemistry and materials science. This compound, due to its functional groups, presents a rich area of study for its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that include amide bond formation, chlorination, and amination steps. For example, compounds similar to 3-Amino-4-chlorobenzamide have been synthesized using reactions that involve crystal and molecular structure determination by X-ray diffraction, IR, 1H-NMR, and 13C-NMR methods (Cabezas et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds in the 3-Amino-4-chlorobenzamide class has been established through single-crystal X-ray measurements. These structures often show strong N–H...N hydrogen bonds forming in the crystal structures, contributing to their stability and physical properties (Okasha et al., 2022).

Chemical Reactions and Properties

3-Amino-4-chlorobenzamide and its derivatives participate in various chemical reactions, including Co(III)-catalyzed [4+2] annulations, demonstrating its reactivity and potential for creating biologically active molecules. These reactions are notable for their good yields and compatibility with a variety of functional groups, highlighting the chemical versatility of the 3-Amino-4-chlorobenzamide scaffold (Muniraj & Prabhu, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the application potential of 3-Amino-4-chlorobenzamide. Studies on similar compounds have demonstrated the importance of crystal structure analysis in determining physical properties and the impact of molecular modifications on these properties (Aakeröy et al., 2003).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-chlorobenzamide, including its reactivity, stability, and interactions with other molecules, can be inferred from studies on similar compounds. For instance, the presence of amino and chlorobenzamide groups allows for a range of chemical modifications and interactions, leading to a variety of potential applications in material science, pharmaceuticals, and organic synthesis (Harada et al., 1995).

Scientific Research Applications

  • Agriculture and Plant Biology :

    • Amino triazole treatment decreases chloroplast pigments in wheat seedlings, possibly due to interference with chlorophyll synthesis or destruction, indicating a potential role in agricultural science and plant biology (Wolf, 1960).
    • N-(1,1-dimethylpropynyl)-3-chlorobenzamide effectively inhibits mitosis in plant cells, suggesting its importance in plant cell biology research (Merlin et al., 1987).
  • Medical Research :

    • 2-Substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides exhibit superior gastrokinetic activity compared to cisapride, indicating their potential in gastrointestinal treatments (Kato et al., 1992).
    • A new series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives show potent serotonin-3 (5-HT3) receptor antagonistic activity, suggesting their application in treating conditions related to serotonin imbalance (Harada et al., 1995).
    • Chloroquine, a related compound, effectively inhibits the replication of SARS-CoV in vitro, showcasing its potential in antiviral research (Keyaerts et al., 2004).
  • Environmental Science :

    • The Aminobacter sp. MSH1 strain can mineralize 2,6-dichlorobenzamide (BAM) at micropollutant concentrations, beneficial for drinking water production in Europe (T’Syen et al., 2015).
    • 3,5-bis(disubstituted)-4-amino-1,2,4-triazole derivatives effectively inhibit mild steel corrosion in acidic media, indicating their application in corrosion prevention (Elbelghiti et al., 2016).
  • Chemical Synthesis and Analysis :

    • Synthesis of 3-amino-4-hetaryl-1(2H)-isoquinolones, which can be converted into benzimidazo[1,2-b]isoquinolones, shows the compound's role in synthetic chemistry (Nemazanyi et al., 1991).
    • Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides produces biologically active products, highlighting its use in organic synthesis (Muniraj & Prabhu, 2019).

properties

IUPAC Name

3-amino-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMDKGRWJVOUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066517
Record name Benzamide, 3-amino-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chlorobenzamide

CAS RN

19694-10-1
Record name 3-Amino-4-chlorobenzamide
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Record name Benzamide, 3-amino-4-chloro-
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Record name Benzamide, 3-amino-4-chloro-
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Record name Benzamide, 3-amino-4-chloro-
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Record name 3-amino-4-chlorobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Denonne, S Célanire, B Christophe… - …, 2011 - Wiley Online Library
… It could be obtained from the cyclization of 3-amino-4-chlorobenzamide 30 in the presence of Lawesson′s reagent.9 Reduction of the pyridine ring was not straightforward. It had been …
S Ouellet - 2007 - library-archives.canada.ca
Le présent mémoire propose l'élaboration d'une nouvelle méthodologie de synthèse de molécules ayant un potentiel diurétique, et ciblant plus particulièrement les cotransporteurs …
Number of citations: 0 library-archives.canada.ca
S OUELLET - 2007 - collectionscanada.gc.ca
Le présent mémoire propose l'élaboration d'une nouvelle méthodologie de synthèse de molécules ayant un potentiel diurétique, et ciblant plus particulièrement les cotransporteurs …
Number of citations: 0 www.collectionscanada.gc.ca

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